1-methanesulfonylisoquinoline
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Overview
Description
1-methanesulfonylisoquinoline is an organic compound with the molecular formula C10H9NO2S It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds Isoquinolines are known for their stability and are commonly found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methanesulfonylisoquinoline can be synthesized through several methods. One common approach involves the reaction of isoquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product.
Another method involves the use of methanesulfonic acid and isoquinoline under acidic conditions. This reaction requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of isoquinoline derivatives with reduced functional groups.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Isoquinoline derivatives with reduced functional groups.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-methanesulfonylisoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 1-methanesulfonylisoquinoline involves its interaction with specific molecular targets and pathways. The methanesulfonyl group enhances the compound’s ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.
In biological systems, this compound may target enzymes involved in DNA replication or protein synthesis, leading to cell death or inhibition of cell growth. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-methanesulfonylquinoline: Similar structure but with a quinoline ring instead of an isoquinoline ring.
1-methanesulfonylpyridine: Contains a pyridine ring with a methanesulfonyl group.
1-methanesulfonylbenzene: Benzene ring with a methanesulfonyl group.
Uniqueness
1-methanesulfonylisoquinoline is unique due to its isoquinoline ring structure, which imparts distinct chemical and biological properties. The presence of the methanesulfonyl group further enhances its reactivity and potential applications. Compared to similar compounds, this compound offers a unique combination of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
17075-21-7 |
---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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